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The table below summarizes the key identifiers and properties of HO-PEG5-CH2COOH as found in the

search results [1] [2].

Property Details

CAS Number 52026-48-9 (for HO-PEG5-CH2COOH) [1]

Molecular
Formula

C₁₂H₂₄O₈ [1]

Molecular
Weight

296.31 g/mol [1]

Other Names Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid

[1]

Structure Heterobifunctional PEG linker with a hydroxyl (HO–) at one terminus and a

carboxylic acid (–CH₂COOH) at the other [3].

Reactive Groups Hydroxyl (–OH) and Carboxylic Acid (–COOH) [3].

General
Description

A heterobifunctional, water-soluble polymer used as a crosslinking agent [3].
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Key Crosslinking Applications

HO-PEG5-CH2COOH is a valuable tool in bioconjugation and drug development due to its two different

reactive groups, which allow for the sequential linking of two distinct molecules.

PROTAC Linker: It is explicitly cited as a PEG-based PROTAC linker that can be used in the

synthesis of PROteolysis TArgeting Chimeras [4]. In PROTACs, one end binds to a target protein and
the other to an E3 ubiquitin ligase; the PEG spacer like HO-PEG5-CH2COOH connects these two

ligands and helps utilize the intracellular ubiquitin-proteasome system to degrade the target protein
[4].

General Bioconjugation and Drug Delivery: The terminal carboxylic acid can be reacted with
primary amine groups (e.g., on lysine residues of proteins or other amine-containing molecules) in the

presence of activators to form a stable amide bond [2]. The hydrophilic PEG spacer increases
solubility in aqueous media, which is beneficial for drug formulation [2]. The hydroxyl group on the

other end can be used for further derivatization or conjugation to other functional groups [2].

Experimental Protocol: Conjugating HO-PEG5-
CH2COOH to an Amine-Containing Molecule

This protocol outlines a standard method for activating the carboxylic acid of HO-PEG5-CH2COOH and

conjugating it to a primary amine. This is a foundational step for its applications in bioconjugation and

PROTAC synthesis.

Principle: The carboxylic acid (–COOH) group of HO-PEG5-CH2COOH is activated by EDC to form an

unstable O-acylisourea intermediate. This active ester then reacts with a primary amine (–NH₂) on a target

molecule (e.g., a protein, peptide, or other ligand) to form a stable amide bond, releasing the PEG-linked

product.

The following diagram illustrates this reaction workflow:
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Materials:

HO-PEG5-CH2COOH
Amine-containing molecule (e.g., a protein, peptide, or PROTAC ligand)

EDC Hydrochloride (or other carbodiimide crosslinker)
Reaction buffer (e.g., MES, pH 4.5-5.5; or PBS, pH 7.2-7.4). Note: Avoid buffers containing primary

amines (e.g., Tris or glycine) as they will compete in the reaction.
Purification supplies (e.g., dialysis tubing, desalting columns, or HPLC system)

Procedure:

Preparation: Pre-dissolve the amine-containing molecule in an appropriate amine-free reaction
buffer. Keep it on ice.

Activation: In a separate vial, dissolve HO-PEG5-CH2COOH in the same buffer. Add a molar excess
of EDC (e.g., a 2-10x molar ratio relative to the PEG linker) to this solution. Mix gently and incubate

for 15-30 minutes at room temperature to allow the active ester to form.
Conjugation: Add the activated HO-PEG5-CH2COOH/EDC mixture dropwise to the solution of the

amine-containing molecule. Gently mix the reaction solution.
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing.
Termination & Purification: The reaction can be terminated by adding a quenching agent (e.g.,

hydroxylamine or beta-mercaptoethanol) to consume any excess EDC. Purify the final conjugate from
unreacted linker and byproducts using a suitable method such as dialysis, gel filtration

chromatography, or HPLC.
Analysis: Verify the success of the conjugation and determine the final concentration using analytical

techniques like MALDI-TOF Mass Spectrometry, HPLC, or SDS-PAGE.

Workflow for Applications
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The broader application of HO-PEG5-CH2COOH in constructing complex molecules like PROTACs

involves multiple steps, as shown in the following workflow diagram.
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Critical Considerations for Protocol Design
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Solubility: HO-PEG5-CH2COOH is water-soluble [3]. However, if the target molecules are

hydrophobic, co-solvents like DMSO might be needed. Ensure all solvents and buffers are
compatible.

Stability and Storage: The product should be stored as a solid at -20°C or lower [4] [5]. Always use
a fresh, desiccated sample for reactions to avoid hydrolysis of the carboxylic acid.

Molar Ratios: Optimization is crucial. The molar ratio of PEG linker to EDC to the target molecule
must be determined empirically to maximize conjugation yield while minimizing side reactions or

protein aggregation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Physicochemical Properties of HO-PEG5-CH2COOH]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3616583#ho-peg5-

ch2cooh-crosslinking-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact
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